molecular formula C17H15BrN2O3 B5052543 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide

N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide

Cat. No. B5052543
M. Wt: 375.2 g/mol
InChI Key: YHCFAQRXCFAHAZ-DHDCSXOGSA-N
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Description

N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been extensively studied for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating various cellular processes, including inflammation, immune response, and cell survival.

Mechanism of Action

BAY 11-7082 exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK), a key regulator of NF-κB activation. The inhibition of IKK by BAY 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the suppression of NF-κB-dependent gene expression and downstream signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). BAY 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the anti-apoptotic protein, Bcl-2.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for laboratory experiments, including its high potency and selectivity for IKK inhibition, which allows for the specific targeting of NF-κB signaling pathways. However, BAY 11-7082 has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

The potential therapeutic applications of BAY 11-7082 are still being explored, and several future directions for research have been proposed. These include the development of novel analogs of BAY 11-7082 with improved pharmacological properties, the investigation of its effects on other signaling pathways, and the evaluation of its efficacy in preclinical and clinical settings.
In conclusion, BAY 11-7082 is a promising chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. Its ability to inhibit NF-κB activity has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its pharmacological properties and potential clinical applications.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methoxyaniline to form the intermediate product, which is then reacted with N-(tert-butoxycarbonyl)glycine to obtain the final product. The synthesis of BAY 11-7082 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB activity by BAY 11-7082 has been shown to have anti-inflammatory and anti-cancer effects by suppressing the expression of pro-inflammatory cytokines and inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[(Z)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-23-14-7-5-11(6-8-14)9-15(16(19)21)20-17(22)12-3-2-4-13(18)10-12/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFAQRXCFAHAZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)N)\NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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